1-(4-Nitrophenyl)piperidin-4-one
Overview
Description
1-(4-Nitrophenyl)piperidin-4-one is an organic compound with the molecular formula C11H12N2O3 It is a derivative of piperidine, featuring a nitrophenyl group attached to the piperidin-4-one structure
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis of apixaban , a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa .
Mode of Action
Its role as a key intermediate in the synthesis of apixaban suggests that it contributes to the overall inhibitory effect of apixaban on blood coagulation factor xa .
Biochemical Pathways
As a key intermediate in the synthesis of apixaban, it is likely involved in the pathways related to blood coagulation, specifically the inhibition of factor xa .
Pharmacokinetics
As a key intermediate in the synthesis of apixaban, its properties may contribute to the overall pharmacokinetic profile of apixaban, which is known for its quick dissolution, linear pharmacokinetics, good bioavailability, and rapid onset and offset of action .
Result of Action
As a key intermediate in the synthesis of apixaban, it likely contributes to the overall therapeutic effects of apixaban, which include the reduction of stroke risk in nonvalvular atrial fibrillation, thromboprophylaxis after hip or knee replacement, treatment of deep vein thrombosis or pulmonary embolism, and prevention of recurrent deep vein thrombosis and pulmonary embolism .
Action Environment
As a key intermediate in the synthesis of apixaban, it is likely that its stability and efficacy are influenced by factors such as temperature, ph, and the presence of other reactants during the synthesis process .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, to which this compound belongs, have been found to exhibit significant biological activity
Molecular Mechanism
It is known that the compound is synthesized from 4-chloronitrobenzene and piperidine, and then oxidized by sodium chlorite under a CO2 atmosphere
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenyl)piperidin-4-one can be synthesized through the condensation of 4-chloronitrobenzene with piperidine. The reaction typically involves the use of sodium carbonate as a base and is carried out at elevated temperatures (around 100°C) for several hours . The resulting product, 1-(4-nitrophenyl)piperidine, is then oxidized using sodium chlorite under a carbon dioxide atmosphere to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrazine or iron chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium chlorite, carbon dioxide atmosphere.
Reduction: Hydrazine, iron chloride, reflux conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Further oxidized nitrophenyl derivatives.
Reduction: 1-(4-Aminophenyl)piperidin-4-one.
Substitution: Substituted piperidin-4-one derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)piperidin-4-one has diverse applications in scientific research:
Comparison with Similar Compounds
1-(4-Nitrophenyl)piperidin-4-one can be compared with other similar compounds, such as:
- 1-(3-Nitrobenzyl)piperidin-4-one
- 1-(4-Nitrophenyl)-3-piperidinecarboxylic acid
- 1-(4-Nitrophenyl)-4-piperidinecarboxylic acid
Uniqueness: this compound is unique due to its specific nitrophenyl substitution, which imparts distinct chemical reactivity and potential biological activities compared to other piperidine derivatives .
Properties
IUPAC Name |
1-(4-nitrophenyl)piperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-11-5-7-12(8-6-11)9-1-3-10(4-2-9)13(15)16/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGRJUULGQHKOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397180 | |
Record name | 1-(4-nitrophenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23499-01-6 | |
Record name | 1-(4-nitrophenyl)piperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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